(6-Thien-2-ylpyridin-3-yl)methylamine dihydrochloride
Overview
Description
(6-Thien-2-ylpyridin-3-yl)methylamine dihydrochloride: is a chemical compound with the molecular formula C10H10N2S.2HCl and a molecular weight of 263.19 g/mol . This compound is characterized by the presence of a thienyl group attached to a pyridinyl ring, which is further connected to a methylamine group. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Thien-2-ylpyridin-3-yl)methylamine dihydrochloride typically involves the following steps:
Formation of the Thienyl-Pyridinyl Intermediate: The initial step involves the formation of the thienyl-pyridinyl intermediate through a coupling reaction between a thienyl derivative and a pyridinyl derivative.
Introduction of the Methylamine Group: The intermediate is then subjected to a reaction with a methylamine source under controlled conditions to introduce the methylamine group.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (6-Thien-2-ylpyridin-3-yl)methylamine dihydrochloride can undergo oxidation reactions, particularly at the thienyl and pyridinyl rings.
Reduction: The compound can be reduced under specific conditions, affecting the functional groups attached to the rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the thienyl and pyridinyl rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various functional groups attached to the rings.
Scientific Research Applications
Chemistry: (6-Thien-2-ylpyridin-3-yl)methylamine dihydrochloride is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound is used as a ligand in the study of receptor-ligand interactions. Its ability to bind to specific receptors makes it valuable in understanding biological pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its interactions with biological targets are of interest in drug discovery.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (6-Thien-2-ylpyridin-3-yl)methylamine dihydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(6-Thien-2-ylpyridin-3-yl)methanol: Similar structure but with a hydroxyl group instead of a methylamine group.
(6-Thien-2-ylpyridin-3-yl)acetic acid: Contains an acetic acid group instead of a methylamine group.
(6-Thien-2-ylpyridin-3-yl)ethylamine: Similar structure with an ethylamine group instead of a methylamine group.
Uniqueness: (6-Thien-2-ylpyridin-3-yl)methylamine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.
Properties
IUPAC Name |
(6-thiophen-2-ylpyridin-3-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S.2ClH/c11-6-8-3-4-9(12-7-8)10-2-1-5-13-10;;/h1-5,7H,6,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNBHEVGWIALSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C(C=C2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640259 | |
Record name | 1-[6-(Thiophen-2-yl)pyridin-3-yl]methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913830-32-7 | |
Record name | 1-[6-(Thiophen-2-yl)pyridin-3-yl]methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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